![molecular formula C15H11N3O3S B5860337 N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)
N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound has been found to have a potent inhibitory effect on the activity of certain enzymes that are involved in the regulation of cell growth and survival.
作用机制
TAK-659 exerts its therapeutic effect by inhibiting the activity of BTK and ITK. BTK is a key enzyme that is involved in the signaling pathway of B-cell receptors, which play a critical role in the development and progression of B-cell malignancies. ITK is a kinase that is involved in the signaling pathway of T-cell receptors, which play a critical role in the regulation of immune responses. Inhibition of these enzymes leads to the suppression of cell growth and survival, as well as the modulation of immune responses.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on the activity of BTK and ITK, resulting in the suppression of cell growth and survival in preclinical models of cancer and autoimmune diseases. In addition, TAK-659 has been shown to modulate immune responses, leading to the suppression of inflammatory cytokine production and the induction of regulatory T cells. These effects suggest that TAK-659 may have therapeutic potential in the treatment of various types of cancer and autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its potent inhibitory effect on the activity of BTK and ITK, which makes it a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, the compound has a relatively short half-life, which may limit its efficacy in vivo. In addition, the compound may have off-target effects that could lead to unwanted side effects.
未来方向
There are many potential future directions for the development and use of TAK-659. One possible direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Another direction is the investigation of the compound's effects on other signaling pathways that are involved in the regulation of cell growth and survival, as well as immune responses. Finally, the development of combination therapies that include TAK-659 and other therapeutic agents may lead to improved outcomes in the treatment of cancer and autoimmune diseases.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the coupling of the thiazole and phenyl groups, and the final furan ring formation. The process is carried out under controlled conditions to ensure high purity and yield of the final product. The synthesis of TAK-659 has been described in detail in several scientific publications.
科学研究应用
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and survival, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various types of cancer and autoimmune diseases.
属性
IUPAC Name |
N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVTBIBYVKLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)


![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)
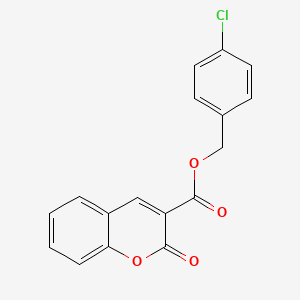
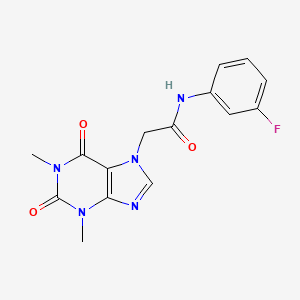


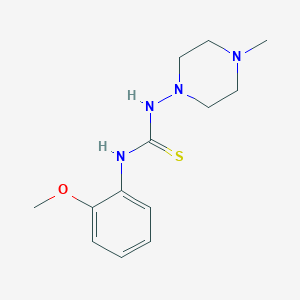
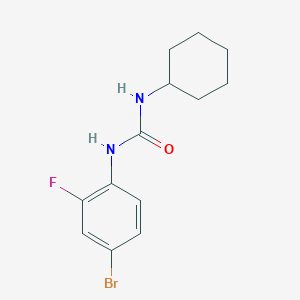
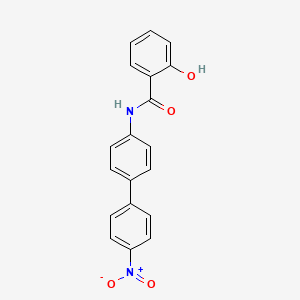
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
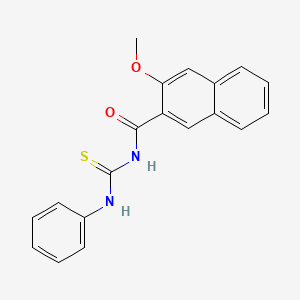
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)